(S)-4-(Trifluoromethyl)phenylalanine t-butyl ester
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Overview
Description
(S)-4-(Trifluoromethyl)phenylalanine t-butyl ester is a chiral amino acid derivative. It features a trifluoromethyl group attached to the phenyl ring, which imparts unique chemical properties. The t-butyl ester group is often used to protect the carboxyl group during chemical reactions, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing (S)-4-(Trifluoromethyl)phenylalanine t-butyl ester is through Steglich esterification. This reaction involves the use of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts to form the ester bond between the carboxylic acid and the alcohol . The reaction is typically carried out at room temperature and can be completed within a few hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using similar catalysts and conditions. The scalability of the Steglich esterification makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(Trifluoromethyl)phenylalanine t-butyl ester can undergo various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) is a common reducing agent.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is the corresponding alcohol.
Substitution: The major product depends on the nucleophile used.
Scientific Research Applications
(S)-4-(Trifluoromethyl)phenylalanine t-butyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can be incorporated into peptides and proteins to study their structure and function.
Medicine: It is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (S)-4-(Trifluoromethyl)phenylalanine t-butyl ester involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The t-butyl ester group can be hydrolyzed to release the active amino acid, which can then participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- (S)-3-(Trifluoromethyl)phenylalanine t-butyl ester
- (S)-4-(Methyl)phenylalanine t-butyl ester
- (S)-4-(Chloromethyl)phenylalanine t-butyl ester
Uniqueness
(S)-4-(Trifluoromethyl)phenylalanine t-butyl ester is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where enhanced binding affinity and selectivity are required .
Properties
IUPAC Name |
tert-butyl 2-amino-3-[4-(trifluoromethyl)phenyl]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO2/c1-13(2,3)20-12(19)11(18)8-9-4-6-10(7-5-9)14(15,16)17/h4-7,11H,8,18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZZQKEMVKKJESH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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